![molecular formula C15H13N3O2S2 B4710614 3-methyl-N-[3-(methylthio)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4710614.png)
3-methyl-N-[3-(methylthio)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Overview
Description
The compound belongs to a class of thiazolo[3,2-a]pyrimidine derivatives, which have been extensively studied for their diverse chemical properties and biological activities. These compounds have attracted attention due to their potential pharmacological applications and the versatility they offer in chemical synthesis and modifications.
Synthesis Analysis
Synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions and the alkylation of precursor molecules. A notable method includes reacting 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile to yield S-alkyl derivatives, which can further cyclize into desired thiazolo[3,2-a]pyrimidine derivatives (Haiza et al., 2000).
Molecular Structure Analysis
The structural elucidation of these compounds is often performed using NMR spectral data and elemental analysis. The 1H NMR spectra provide crucial information regarding the positions of various functional groups within the molecule, facilitating a deeper understanding of its molecular structure (Kolisnyk et al., 2015).
Mechanism of Action
Target of Action
It’s known that thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, have been associated with a broad spectrum of biological activities, includingantimicrobial , anticancer , and anti-inflammatory activities .
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target . This suggests that the compound may interact with its targets in a way that modulates their function, leading to its observed biological effects.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation , inflammatory response , and microbial metabolism , among others .
Result of Action
Given its potential antimicrobial, anticancer, and anti-inflammatory activities, it’s likely that the compound induces changes at the molecular and cellular levels that inhibit microbial growth, suppress inflammatory responses, or interfere with cancer cell proliferation .
properties
IUPAC Name |
3-methyl-N-(3-methylsulfanylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-9-8-22-15-16-7-12(14(20)18(9)15)13(19)17-10-4-3-5-11(6-10)21-2/h3-8H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUWKHCWSAKFSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC=C3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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